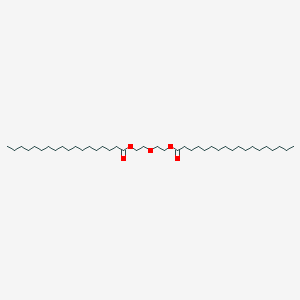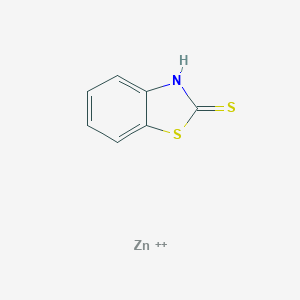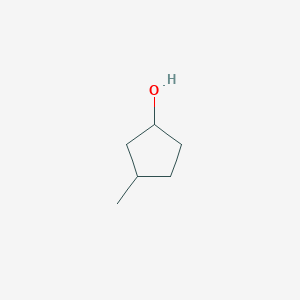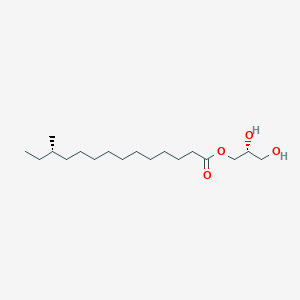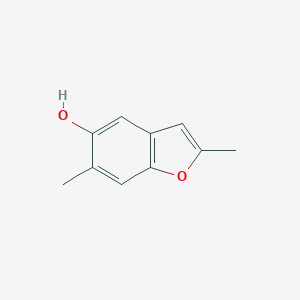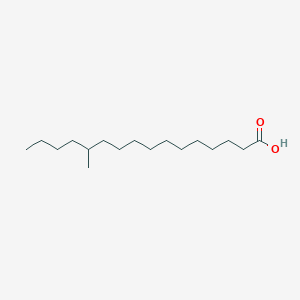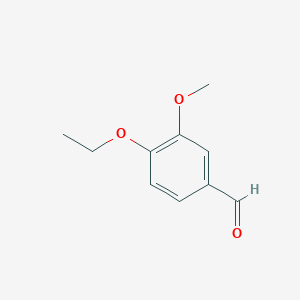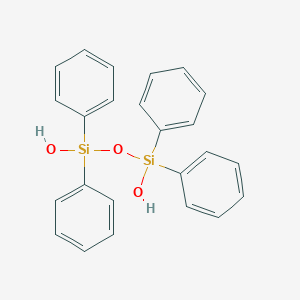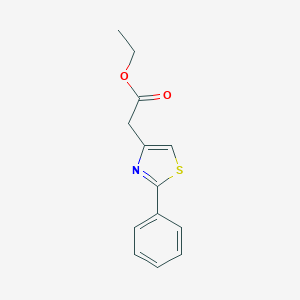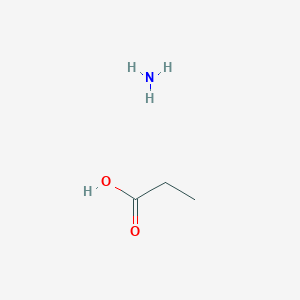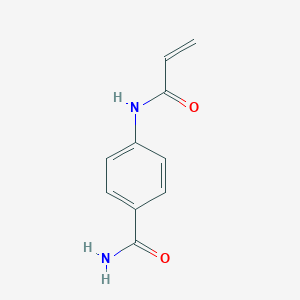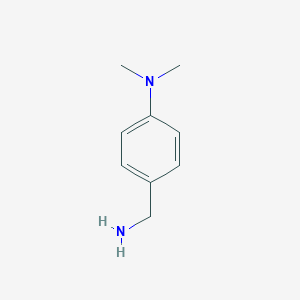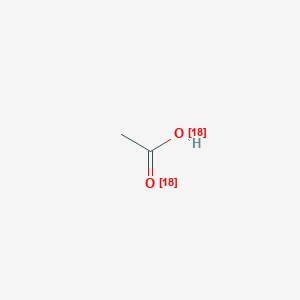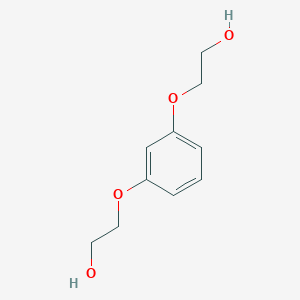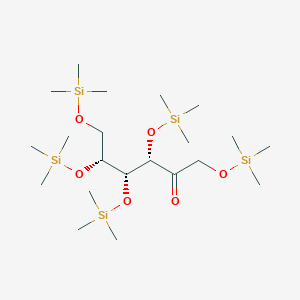
TMS D-fructose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TMS D-fructose is a synthetic sugar molecule that has gained significant attention in scientific research due to its unique properties. The molecule is a derivative of fructose, a natural sugar found in fruits and vegetables. TMS D-fructose is synthesized using specific chemical reactions that involve the introduction of a trimethylsilyl (TMS) group onto the fructose molecule. This modification imparts unique biochemical and physiological properties to the molecule, making it an attractive tool for research.
Mecanismo De Acción
The mechanism of action of TMS D-fructose D-fructose is not well understood. However, it is known that the TMS D-fructose group on the fructose molecule alters its biochemical and physiological properties. The TMS D-fructose group protects the fructose molecule from degradation by enzymes and enhances its solubility in organic solvents.
Efectos Bioquímicos Y Fisiológicos
TMS D-fructose D-fructose has several biochemical and physiological effects that make it an attractive tool for research. The molecule is resistant to degradation by enzymes, making it a stable substrate for enzyme assays. TMS D-fructose D-fructose is also highly soluble in organic solvents, making it easy to work with in the laboratory. The molecule has been shown to activate specific signaling pathways in cells, leading to changes in gene expression and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMS D-fructose D-fructose has several advantages for lab experiments. The molecule is stable and easy to work with, making it a reliable substrate for enzyme assays. TMS D-fructose D-fructose is also highly soluble in organic solvents, making it easy to prepare solutions for experiments. However, TMS D-fructose D-fructose has some limitations. The molecule is expensive to synthesize, and its effects on cells and tissues are not well understood.
Direcciones Futuras
There are several future directions for research involving TMS D-fructose D-fructose. One area of research is the study of the role of fructose in metabolic disorders such as diabetes and obesity. TMS D-fructose D-fructose can be used to investigate the effects of fructose on specific signaling pathways in cells and tissues. Another area of research is the development of new synthetic sugar molecules with unique properties. TMS D-fructose D-fructose can serve as a template for the synthesis of new sugar molecules with specific biochemical and physiological properties. Finally, TMS D-fructose D-fructose can be used in the development of new drugs and therapies for metabolic disorders.
Métodos De Síntesis
The synthesis of TMS D-fructose D-fructose involves several steps. Firstly, fructose is converted to its acetonide derivative using acetic anhydride in the presence of a catalyst. The resulting acetonide derivative is then treated with TMS D-fructose chloride and a base to introduce the TMS D-fructose group onto the fructose molecule. The final product is purified using chromatography techniques.
Aplicaciones Científicas De Investigación
TMS D-fructose D-fructose has been used in various scientific research applications due to its unique properties. One of the primary uses of TMS D-fructose D-fructose is in the study of carbohydrate metabolism. The molecule has been used to investigate the role of fructose in metabolic disorders such as diabetes and obesity. TMS D-fructose D-fructose has also been used as a substrate for enzyme assays and in the study of enzyme kinetics.
Propiedades
Número CAS |
19126-98-8 |
|---|---|
Nombre del producto |
TMS D-fructose |
Fórmula molecular |
C21H52O6Si5 |
Peso molecular |
541.1 g/mol |
Nombre IUPAC |
(3S,4R,5R)-1,3,4,5,6-pentakis(trimethylsilyloxy)hexan-2-one |
InChI |
InChI=1S/C21H52O6Si5/c1-28(2,3)23-16-18(22)20(26-31(10,11)12)21(27-32(13,14)15)19(25-30(7,8)9)17-24-29(4,5)6/h19-21H,16-17H2,1-15H3/t19-,20-,21-/m1/s1 |
Clave InChI |
LDUCAYFXHYLHLP-NJDAHSKKSA-N |
SMILES isomérico |
C[Si](C)(C)OC[C@H]([C@H]([C@@H](C(=O)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES |
C[Si](C)(C)OCC(C(C(C(=O)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)OCC(C(C(C(=O)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



